11-Hydroxyprogesterone
Description
Classification and Structural Isomerism within Steroid Hormones
11-Hydroxyprogesterone belongs to the class of steroid hormones, specifically classified as a progestin and a corticosteroid hormone. nih.govcymitquimica.com Steroids are characterized by a four-ring carbon skeleton. The parent C21 steroids, pregnenolone (B344588) and progesterone (B1679170), are the precursors for various steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. kegg.jpeurekakit.com this compound is a C21 steroid, a direct derivative of progesterone. cymitquimica.com
The defining feature of this compound is the hydroxyl (-OH) group attached to the 11th carbon atom of the steroid nucleus. The spatial orientation of this hydroxyl group gives rise to two principal structural isomers (or stereoisomers):
11α-Hydroxyprogesterone (11α-OHP): In this isomer, the hydroxyl group projects below the plane of the steroid ring system (an alpha configuration). cymitquimica.comwikipedia.org This is the isomer predominantly produced through microbial hydroxylation. aensiweb.comnih.gov
11β-Hydroxyprogesterone (11β-OHP): In this isomer, the hydroxyl group projects above the plane of the ring (a beta configuration). wikipedia.org This is the naturally occurring endogenous steroid found in mammals. wikipedia.orgmdpi.com
These two isomers, while chemically similar, have different biological roles and potencies. wikipedia.orgnih.gov Along with its epimer 11α-hydroxyprogesterone, 11β-OHP has been identified as a very potent competitive inhibitor of both isoforms of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme. wikipedia.org The position of the hydroxyl group also distinguishes this compound from other important progesterone isomers, such as 17-hydroxyprogesterone and 21-hydroxyprogesterone (also known as 11-deoxycorticosterone), where the hydroxyl group is located at the C17 and C21 positions, respectively. diva-portal.orgrupahealth.comwikipedia.org These regioisomers have distinct roles in steroidogenic pathways. diva-portal.org
| Property | 11α-Hydroxyprogesterone | 11β-Hydroxyprogesterone |
|---|---|---|
| Synonyms | 11α-OHP, Pregn-4-en-11α-ol-3,20-dione | 11β-OHP, 21-Deoxycorticosterone |
| CAS Number | 80-75-1 | 600-57-7 |
| Chemical Formula | C₂₁H₃₀O₃ | C₂₁H₃₀O₃ |
| Molar Mass | 330.468 g·mol⁻¹ | 330.46 g/mol |
| Primary Origin | Microbial Biotransformation | Endogenous (Mammalian) |
Historical Context of its Discovery and Initial Research Significance
The historical significance of this compound is intrinsically linked to a landmark achievement in pharmaceutical biotechnology. In 1952, a research team at the Upjohn Company, led by Herbert C. Murray and Durey H. Peterson, made a groundbreaking discovery. aensiweb.comacs.orgnih.gov They found that common molds, specifically of the genus Rhizopus (such as Rhizopus arrhizus and Rhizopus nigricans), could perform a highly specific chemical reaction: the 11α-hydroxylation of progesterone. acs.orgresearchgate.net
This microbial transformation was a pivotal moment for the pharmaceutical industry. acs.org At the time, the synthesis of corticosteroids like cortisone (B1669442) and hydrocortisone, which had recently been identified as powerful anti-inflammatory agents, was a complex, multi-step, and expensive chemical process. acs.org The introduction of a hydroxyl group at the C11 position was a particularly challenging chemical step. The discovery by Murray and Peterson provided a simple, one-step biological process to achieve this crucial hydroxylation, converting inexpensive progesterone into 11α-hydroxyprogesterone with high yield. nih.govacs.org
11α-Hydroxyprogesterone became an invaluable precursor for the semi-synthesis of cortisone and hydrocortisone, dramatically lowering their production costs and making these vital medicines widely accessible. nih.govacs.org This discovery not only reshaped steroid research and manufacturing but also highlighted the immense potential of microorganisms as "biocatalysts" for performing specific and complex chemical transformations, paving the way for the broader field of industrial microbiology. acs.orgnih.gov
Fundamental Role as an Intermediate in Mammalian and Microbial Steroidogenic Pathways
This compound serves as a critical intermediate in different biological contexts, with its two main isomers playing distinct roles in mammalian and microbial systems.
In Mammalian Steroidogenesis:
In mammals, the relevant isomer is 11β-hydroxyprogesterone (11β-OHP). wikipedia.org It is an endogenous steroid hormone produced from progesterone. wikipedia.orgmdpi.com The synthesis is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) and, to a lesser degree, by aldosterone (B195564) synthase (CYP11B2). wikipedia.orgmdpi.comnih.gov Both enzymes are located in the adrenal glands.
11β-OHP is part of the steroidogenic pathway. In cases of 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH), the normal pathway to cortisol and aldosterone is impaired. wikipedia.orgnih.gov This leads to an accumulation of precursor steroids, including progesterone and 17α-hydroxyprogesterone. wikipedia.org These precursors are then shunted into alternative pathways, leading to increased production of 11β-OHP and other steroids like 21-deoxycortisol (B132708). wikipedia.orgnih.gov Thus, elevated levels of 11β-OHP can serve as a biomarker for this condition. wikipedia.org 11β-OHP itself is a potent mineralocorticoid and can be metabolized further in what is known as the "backdoor pathway" to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.govresearchgate.net
In Microbial Steroidogenesis:
In the microbial world, particularly among filamentous fungi, 11α-hydroxyprogesterone is a key intermediate. aensiweb.comnih.gov As established historically, various fungal species are capable of hydroxylating progesterone at the 11α-position. This biotransformation is a detoxification response by the fungus to the toxic effects of steroids like progesterone. oup.com
Extensive research has identified numerous fungi capable of this reaction, including species of Aspergillus (e.g., A. niger, A. ochraceus), Rhizopus (e.g., R. oryzae, R. microsporus), and Mucor. aensiweb.comnih.govnih.govscispace.com The reaction is highly efficient and stereospecific, often producing 11α-hydroxyprogesterone as the major product with high yields, sometimes exceeding 75%. aensiweb.comnih.govresearchgate.net
The enzyme responsible for this transformation is a type of cytochrome P450 monooxygenase. nih.govnih.gov For instance, the enzyme CYP509C12 has been identified in Rhizopus oryzae as the steroid 11α-hydroxylase. nih.govresearchgate.net This microbial pathway remains of significant industrial importance, providing a cost-effective and environmentally friendly method for producing key steroid intermediates used in the manufacture of various corticosteroid drugs. nih.govnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
312-90-3 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19+,20-,21+/m0/s1 |
InChI Key |
BFZHCUBIASXHPK-AYHYENMDSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Synonyms |
11 alpha-hydroxyprogesterone 11 beta-hydroxy-4-pregnen-3,20-dione 11-hydroxyprogesterone 11-hydroxyprogesterone, (11alpha)-(+-)-isomer 11-hydroxyprogesterone, (11alpha)-isomer 11-hydroxyprogesterone, (11alpha,17alpha)-(+-)-isomer 11-hydroxyprogesterone, (11beta)-isomer 11-hydroxyprogesterone, (9beta,10alpha,11alpha)-isomer 11beta-hydroxyprogesterone 11OHP compound Duralutin Gesterol Hy-Gestrone Hylutin Hyprogest Pergestron pregn-4-ene-11 beta-ol-3,20-dione Pro-Depo Prodrox |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of 11 Hydroxyprogesterone
Regio- and Stereospecific Hydroxylation by Filamentous Fungi (e.g., Rhizopus, Aspergillus, Penicillium)
Filamentous fungi are pivotal in the industrial production of hydroxylated steroid compounds. The 11α-hydroxylation of progesterone (B1679170) is a particularly valuable transformation, and several fungal genera are known for their efficiency in this reaction.
Rhizopus : Species such as Rhizopus nigricans and Rhizopus oryzae are prominent in the 11α-hydroxylation of progesterone. researchgate.netmicrobiologyresearch.orgmbl.or.krmicrobiologyresearch.org For instance, Rhizopus nigricans NRRL 1477 has been shown to predominantly hydroxylate progesterone at the 11α-position. microbiologyresearch.orgmicrobiologyresearch.org Similarly, Rhizopus microsporus var. oligosporus can efficiently convert progesterone to 11α-hydroxyprogesterone, achieving a yield of 76.48% within three days. researchgate.net
Aspergillus : Various Aspergillus species, including Aspergillus ochraceus and Aspergillus niger, are capable of hydroxylating progesterone. asm.orgasm.orgaensiweb.com Conidia of Aspergillus ochraceus can convert progesterone into 11α-hydroxyprogesterone and 6β,11α-dihydroxyprogesterone. asm.orgasm.org Aspergillus niger N402 can introduce hydroxyl groups at both the C11(α) and C21 positions. researchgate.netmsu.ru Other species like Aspergillus brasiliensis have also been shown to produce 11α-hydroxyprogesterone from progesterone. nih.gov
Penicillium : While some Penicillium species are known for Baeyer-Villiger oxidation of progesterone, others can perform hydroxylations. mdpi.com For example, Penicillium decumbens has been reported to hydroxylate 16α,17α-epoxyprogesterone at the 7β and 11α positions. nih.gov Studies on Penicillium aculeatum have identified the formation of 14α-hydroxyprogesterone and 7α,14α-dihydroxyprogesterone from progesterone. benthamdirect.comscilit.comresearchgate.net
The hydroxylation of progesterone by filamentous fungi is not limited to the 11α-position. Depending on the fungal strain and culture conditions, hydroxylation can occur at various other positions, including 6β, 7α, 7β, 9α, 11β, 12β, 14α, 15α, 15β, 16α, 17α, and 21. mdpi.commdpi.com
Table 1: Fungal Species and their Progesterone Hydroxylation Products
| Fungal Species | Substrate | Major Hydroxylated Products |
|---|---|---|
| Rhizopus nigricans | Progesterone | 11α-Hydroxyprogesterone, 17α-Hydroxyprogesterone, 6β-Hydroxyprogesterone microbiologyresearch.orgmicrobiologyresearch.org |
| Rhizopus oryzae | Progesterone | 11α-Hydroxyprogesterone, 6β-Hydroxyprogesterone researchgate.netnih.gov |
| Rhizopus microsporus var. oligosporus | Progesterone | 11α-Hydroxyprogesterone researchgate.net |
| Aspergillus ochraceus | Progesterone | 11α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone asm.orgasm.org |
| Aspergillus niger | Progesterone | 11α-Hydroxyprogesterone, 21-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone researchgate.netmsu.ru |
| Aspergillus brasiliensis | Progesterone | 11α-Hydroxyprogesterone, 14α-Hydroxyprogesterone, 21-Hydroxyprogesterone nih.gov |
| Aspergillus ustus | Progesterone | 11α-Hydroxyprogesterone, 11α,15β-Dihydroxyprogesterone researchgate.net |
| Penicillium aculeatum | Progesterone | 14α-Hydroxyprogesterone, 7α,14α-Dihydroxyprogesterone benthamdirect.comscilit.comresearchgate.net |
| Penicillium decumbens | 16α, 17α-Epoxyprogesterone | 7β-hydroxy-16α, 17α-epoxyprogesterone, 7β,11α-dihydroxy-16α,17α- epoxyprogesterone nih.gov |
Cytochrome P450 11β-Hydroxylase (CYP11B1) Catalysis
Enzymatic Systems in Microbial Biotransformations (e.g., CYP509C12)
The enzymatic machinery responsible for steroid hydroxylation in filamentous fungi often involves cytochrome P450 monooxygenases. nih.govscispace.com These enzymes bind to the steroid substrate, and an associated flavoprotein, NAD(P)H-P450-reductase, facilitates the transfer of electrons from a reduced coenzyme to the P450 enzyme. nih.gov
A key enzyme identified in this process is CYP509C12, a steroid 11α-hydroxylase from Rhizopus oryzae. researchgate.netnih.gov This cytochrome P450 enzyme was found to be induced by progesterone. researchgate.netnih.gov Functional expression of CYP509C12 in fission yeast revealed its ability to hydroxylate substrates like progesterone, testosterone (B1683101), 11-deoxycorticosterone, and 11-deoxycortisol, primarily at the 11α and 6β positions. researchgate.netnih.gov
Genetic Engineering Strategies for Enhanced Microbial Production
To improve the efficiency and specificity of microbial 11-hydroxyprogesterone production, various genetic engineering strategies have been employed. These approaches aim to overcome limitations of native fungal systems and create more robust and productive biocatalysts.
One strategy involves the heterologous expression of fungal steroid hydroxylase genes in more easily manageable host organisms like yeast (Saccharomyces cerevisiae) or bacteria (Mycolicibacterium smegmatis). nih.govnih.gov For example, the genes for 11α-steroid hydroxylase from Aspergillus ochraceus (11α-SHAoch) and Rhizopus oryzae (CYP509C12) have been successfully expressed in S. cerevisiae. nih.gov The recombinant yeast expressing 11α-SHAoch produced 11α-hydroxyprogesterone as the sole metabolite, demonstrating high specificity. nih.gov
Co-expression of the P450 enzyme with its natural redox partner can enhance activity. Co-expressing CYP509C12 with the R. oryzae NAD(P)H-dependent reductase in fission yeast improved electron transfer to the P450, leading to an increase in the production rate of hydroxyprogesterone (B1663944). researchgate.netnih.gov
Furthermore, integrating the hydroxylase gene into the host genome can improve strain stability and yield. nih.gov Optimizing fermentation conditions, such as substrate concentration and temperature, can also significantly boost the production of 11α-hydroxyprogesterone in these engineered strains. nih.gov For instance, in a genetically modified S. cerevisiae strain, increasing the progesterone concentration and adjusting the incubation temperature led to a substantial increase in the yield of 11α-hydroxyprogesterone. nih.gov
Table 2: Genetically Engineered Microbial Systems for this compound Production
| Host Organism | Expressed Gene(s) | Substrate | Key Findings |
|---|---|---|---|
| Fission Yeast (Schizosaccharomyces pombe) | CYP509C12 from Rhizopus oryzae | Progesterone | Production of 11α-hydroxyprogesterone and 6β-hydroxyprogesterone. researchgate.netnih.govsemanticscholar.org |
| Fission Yeast (Schizosaccharomyces pombe) | CYP509C12 and its redox partner from Rhizopus oryzae | Progesterone | Increased productivity and rate of hydroxyprogesterone formation. researchgate.netnih.gov |
| Saccharomyces cerevisiae | 11α-SHAoch from Aspergillus ochraceus | Progesterone | Produced 11α-hydroxyprogesterone as the sole metabolite. nih.gov |
| Saccharomyces cerevisiae | CYP509C12 from Rhizopus oryzae | Progesterone | Produced a mixture of 11α-hydroxyprogesterone and 6β-hydroxyprogesterone. nih.gov |
| Mycolicibacterium smegmatis | Synthetic operon with 11α-hydroxylating enzymes from Rhizopus oryzae | Sterols | Production of 11α-hydroxylated androstenedione (B190577) and androstadienedione directly from sterols. nih.gov |
Metabolic Transformations and Downstream Steroidogenesis of 11 Hydroxyprogesterone
Conversion to 11-Ketoprogesterone (B144819)
A key metabolic fate of 11-hydroxyprogesterone is its conversion to 11-ketoprogesterone (11KP4). researchgate.netnih.gov This transformation is a pivotal step that influences the subsequent steroidogenic cascade. The interconversion between this compound and 11-ketoprogesterone is a reversible reaction, primarily catalyzed by two isoforms of the 11β-hydroxysteroid dehydrogenase enzyme. nih.govmdpi.com
Role of 11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2)
The oxidation of the 11-hydroxyl group of this compound to form 11-ketoprogesterone is predominantly catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). researchgate.netmdpi.comresearchgate.net This enzyme is well-known for its role in inactivating glucocorticoids like cortisol to cortisone (B1669442), thereby protecting the mineralocorticoid receptor. mdpi.comkarger.com In a similar fashion, 11βHSD2 acts on this compound, converting it to its 11-keto form. researchgate.netresearchgate.net Studies have shown that 11βHSD2 exhibits prominent activity towards 11β-hydroxyprogesterone, favoring the biosynthesis of 11-ketoprogesterone. researchgate.netexlibrisgroup.com This conversion is more efficient than the reverse reaction catalyzed by 11βHSD1. mdpi.com
Reversibility of Reaction by 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)
The conversion of 11-ketoprogesterone back to this compound is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). researchgate.netmdpi.comnih.gov This reaction is a reduction of the 11-keto group. researchgate.net While 11βHSD2 primarily drives the oxidative reaction, 11βHSD1 readily catalyzes the reverse reductive reaction. researchgate.netnih.gov In rat liver, the interconversion between 11β-hydroxyprogesterone and 11-ketoprogesterone is catalyzed by isoform-1 of 11β-hydroxysteroid dehydrogenase, where reduction prevails at a neutral pH. nih.gov However, the conversion of C11-hydroxy steroids to C11-oxo steroids by 11βHSD2 generally occurs more readily than the reverse reaction catalyzed by 11βHSD1. mdpi.com
Integration into Alternative Androgen Biosynthesis Pathways (Backdoor Pathways)
This compound and its metabolite, 11-ketoprogesterone, are not terminal products but rather serve as precursors in the alternative, or "backdoor," pathway of androgen synthesis. researchgate.netwikipedia.org This pathway leads to the production of potent androgens without necessarily proceeding through the classic intermediates like testosterone (B1683101). wikipedia.org
Formation of 11-Oxygenated C19 Steroids (e.g., 11-Ketodihydrotestosterone (B1662675), 11-Hydroxyandrostenedione)
The C11-oxy C21 steroids, including this compound and 11-ketoprogesterone, can be metabolized to form 11-oxygenated C19 steroids. researchgate.netmdpi.comnih.gov Research has demonstrated that this compound and 11-ketoprogesterone can be converted to the potent androgen, 11-ketodihydrotestosterone (11KDHT), in prostate cancer cell models. researchgate.netnih.gov This suggests that these C21 steroids contribute to the pool of C11-oxy C19 androgens. researchgate.netmdpi.com The synthesis of these 11-oxygenated androgens, such as 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), originates from the 11β-hydroxylation of androstenedione (B190577) and testosterone, a reaction catalyzed by the adrenal-specific enzyme CYP11B1. researchgate.netoup.comnih.gov These can then be converted to their respective 11-keto forms. researchgate.net
Involvement of Steroid 5α-Reductase (SRD5A) in Metabolite Formation
The enzyme steroid 5α-reductase (SRD5A) plays a crucial role in the backdoor pathway by catalyzing the reduction of the C4-C5 double bond of steroids. mdpi.com In the context of this compound metabolism, SRD5A acts on its downstream products. researchgate.netnih.gov For instance, the conversion of 11-ketoprogesterone can involve reduction by SRD5A. researchgate.net In vitro studies have shown that 11α-hydroxyprogesterone, an isomer of 11β-hydroxyprogesterone, is a substrate for both SRD5A types 1 and 2, yielding 11α-hydroxydihydroprogesterone, which is the initial step in the backdoor pathway. nih.govnih.gov SRD5A enzymes are key for producing 5α-reduced metabolites, such as the conversion of 11-ketotestosterone (B164220) to the more potent 11-ketodihydrotestosterone. mdpi.com
Contribution of Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1) to C19 Steroidogenesis
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) is a critical enzyme in steroidogenesis, catalyzing both 17α-hydroxylation and the subsequent 17,20-lyase reaction to convert C21 steroids to C19 steroids. mdpi.comnih.govmdpi.comwikipedia.org Research has shown that C11-oxy C21 steroids, including this compound and 11-ketoprogesterone, are substrates for CYP17A1. researchgate.netbioscientifica.commedchemexpress.com This enzymatic action allows for the conversion of these C21 steroids into C11-oxy C19 steroids, thereby feeding the backdoor pathway. researchgate.netresearchgate.netexlibrisgroup.com For example, 11α-hydroxyprogesterone is converted by CYP17A1 to produce the 11α-hydroxy derivative of 11-hydroxyandrostenedione. nih.govnih.gov This highlights the role of CYP17A1 in linking C11-oxy C21 steroids to the C11-oxy C19 steroid pool. researchgate.netresearchgate.netexlibrisgroup.com
Table of Research Findings on this compound Metabolism
| Metabolic Step | Enzyme(s) Involved | Substrate | Product(s) | Significance | References |
|---|---|---|---|---|---|
| Oxidation | 11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2) | This compound | 11-Ketoprogesterone | Favors the formation of 11-ketoprogesterone, a key intermediate. | researchgate.netmdpi.comresearchgate.net |
| Reduction | 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) | 11-Ketoprogesterone | This compound | Reversible reaction, less efficient than the oxidative step. | researchgate.netmdpi.comnih.gov |
| Backdoor Pathway Entry | Steroid 5α-Reductase (SRD5A) | This compound metabolites | 5α-reduced steroids | Initiates the conversion towards potent androgens like 11KDHT. | researchgate.netmdpi.comnih.gov |
| C19 Steroidogenesis | Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1) | This compound, 11-Ketoprogesterone | 11-oxygenated C19 steroids (e.g., 11-Hydroxyandrostenedione) | Connects C21 progestogens to the C19 androgen pool. | researchgate.netmdpi.comresearchgate.netnih.gov |
Other Identified Metabolic Fates and Derivatives
Beyond its primary metabolic pathways, this compound (11-OHP4) is a substrate for a variety of other enzymatic transformations, leading to a diverse array of steroid derivatives. These alternative metabolic routes are significant for understanding the complete physiological and pathophysiological role of 11-OHP4. The following sections detail the formation of 5α-reduced pregnanes and the derivation into other C11-oxy C21 steroids.
Formation of 5α-Reduced Pregnanes
The conversion of this compound to its 5α-reduced metabolites is a key step in its downstream metabolism, primarily catalyzed by the enzyme 5α-reductase (SRD5A). nih.govresearchgate.net This enzyme acts on the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. Research has shown that both type 1 and type 2 isozymes of 5α-reductase can metabolize C11-oxy C21 steroids. researchgate.net
In vitro studies using HEK-293 cells, which were transfected to express the necessary steroidogenic enzymes, have demonstrated the conversion of 11β-hydroxyprogesterone (11β-OHP4) by 5α-reductase. nih.govresearchgate.net This reaction yields 5α-pregnan-11β-ol-3,20-dione (11OH-DHP4). nih.gov Further metabolism of this intermediate by 3α-hydroxysteroid dehydrogenase type 3 (AKR1C2) results in the formation of 5α-pregnan-3α,11β-diol-20-one. nih.govresearchgate.net
Similarly, 11-ketoprogesterone (11KP4), the oxidized counterpart of 11-OHP4, is also a substrate for 5α-reductase, leading to the formation of 5α-pregnan-3,11,20-trione (11K-DHP4). nih.govnih.gov This can be further reduced to 5α-pregnan-3α-ol-11,20-dione, also known as alfaxalone. nih.govresearchgate.net These 5α-reduced metabolites are significant as they can be further processed in steroidogenic pathways, including the "backdoor" pathway which leads to the formation of potent androgens. nih.govwikipedia.org
The metabolism of 11α-hydroxyprogesterone (11α-OHP4) by steroid-5α-reductase types 1 and 2 has also been observed, yielding 11α-hydroxydihydroprogesterone. nih.gov The rapid 5α-reduction of C11-oxy C21 steroids is a notable characteristic of their metabolism. researchgate.net
| Substrate | Enzyme | Metabolite | Reference |
|---|---|---|---|
| 11β-Hydroxyprogesterone (11β-OHP4) | 5α-Reductase (SRD5A) | 5α-Pregnan-11β-ol-3,20-dione (11OH-DHP4) | nih.govnih.gov |
| 5α-Pregnan-11β-ol-3,20-dione (11OH-DHP4) | 3α-Hydroxysteroid Dehydrogenase Type 3 (AKR1C2) | 5α-Pregnan-3α,11β-diol-20-one | nih.govresearchgate.net |
| 11-Ketoprogesterone (11KP4) | 5α-Reductase (SRD5A) | 5α-Pregnan-3,11,20-trione (11K-DHP4) | nih.govnih.gov |
| 5α-Pregnan-3,11,20-trione (11K-DHP4) | 3α-Hydroxysteroid Dehydrogenase Type 3 (AKR1C2) | 5α-Pregnan-3α-ol-11,20-dione (Alfaxalone) | nih.govresearchgate.net |
| 11α-Hydroxyprogesterone (11α-OHP4) | 5α-Reductase (SRD5A) Types 1 & 2 | 11α-Hydroxydihydroprogesterone | nih.gov |
Derivations into C11-oxy C21 Steroids
This compound is a precursor to other C11-oxygenated C21 steroids, primarily through the action of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govmedchemexpress.comnih.gov
CYP17A1 can catalyze the 17α-hydroxylation of 11β-hydroxyprogesterone (11β-OHP4) to produce 21-deoxycortisol (B132708) (21dF). researchgate.netnih.gov Similarly, 11-ketoprogesterone (11KP4) is converted by CYP17A1 to 21-deoxycortisone (B117921) (21dE). researchgate.netnih.govmedchemexpress.com While CYP17A1 readily hydroxylates these substrates, it shows negligible lyase activity on them directly. nih.gov However, their 3α,5α-reduced metabolites are efficiently converted to C19 steroids. nih.gov
The interconversion between the 11-hydroxy and 11-keto forms of these steroids is managed by the 11β-HSD enzymes. nih.govnih.gov 11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the conversion of 11β-OHP4 to 11KP4, while 11β-HSD1 facilitates the reverse reaction. nih.govnih.gov This enzymatic activity is crucial in modulating the local concentrations and activities of these steroids. nih.gov
The C11-oxy C21 steroids, including 11β-OHP4 and 21dF, have been identified in circulation and are implicated in various physiological and pathophysiological states. nih.govmdpi.com For instance, elevated levels of 11β-OHP are observed in 21-hydroxylase deficiency. wikipedia.org In this condition, the substrates for 21-hydroxylase, progesterone (B1679170) and 17α-hydroxyprogesterone, accumulate and are shunted towards 11β-hydroxylation by CYP11B enzymes, leading to the production of 11β-OHP4 and 21dF. wikipedia.orgsun.ac.za
| Substrate | Enzyme | Product | Reference |
|---|---|---|---|
| 11β-Hydroxyprogesterone (11β-OHP4) | CYP17A1 | 21-Deoxycortisol (21dF) | researchgate.netnih.gov |
| 11-Ketoprogesterone (11KP4) | CYP17A1 | 21-Deoxycortisone (21dE) | researchgate.netnih.govmedchemexpress.com |
| 11β-Hydroxyprogesterone (11β-OHP4) | 11β-HSD2 | 11-Ketoprogesterone (11KP4) | nih.govnih.gov |
| 11-Ketoprogesterone (11KP4) | 11β-HSD1 | 11β-Hydroxyprogesterone (11β-OHP4) | nih.govnih.gov |
| Progesterone | CYP11B1 / CYP11B2 | 11β-Hydroxyprogesterone (11β-OHP4) | nih.govwikipedia.org |
| 17α-Hydroxyprogesterone | CYP11B1 / CYP11B2 | 21-Deoxycortisol (21dF) | wikipedia.orgsun.ac.za |
Enzymatic Interactions and Molecular Regulation Involving 11 Hydroxyprogesterone
Inhibition of 11β-Hydroxysteroid Dehydrogenase Isoforms (11βHSD1 and 11βHSD2)
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity at the pre-receptor level, catalyzing the interconversion of active cortisol and inactive cortisone (B1669442). oup.com 11-Hydroxyprogesterone and its stereoisomer have been identified as significant inhibitors of both major isoforms, 11βHSD1 and 11βHSD2. nih.govahajournals.orgwikipedia.org
Both 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP) are potent inhibitors of 11β-HSD1 and 11β-HSD2 in vitro. nih.govahajournals.org Research has quantified their inhibitory activity, demonstrating distinct potencies for each isoform. In studies using recombinant human enzymes, 11α-OHP showed IC₅₀ values of 0.63 µM for 11β-HSD1 and 0.4 µM for 11β-HSD2. caymanchem.com For 11β-OHP, the IC₅₀ values were determined to be 1 µM for 11β-HSD1 and a more potent 0.140 µM for 11β-HSD2. caymanchem.com
Further studies in rat Leydig cell homogenates found that 11β-OHP inhibited the dehydrogenase activity of 11βHSD1 with an IC₅₀ value of 0.4 μM. oup.com In vitro assays using transiently transfected HEK293 cells confirmed that 11α-OHP is a potent inhibitor of 11βHSD2. nih.govresearchgate.net These findings underscore the significant, albeit varied, inhibitory capacity of these progesterone (B1679170) derivatives on the key enzymes responsible for glucocorticoid metabolism.
Inhibitory Potency (IC₅₀) of this compound Isomers on 11β-HSD Isoforms
| Compound | Enzyme Isoform | IC₅₀ Value | Research Model |
| 11α-Hydroxyprogesterone | Human 11β-HSD1 | 0.63 µM | Recombinant Enzyme |
| Human 11β-HSD2 | 0.4 µM | Recombinant Enzyme | |
| 11β-Hydroxyprogesterone | Human 11β-HSD1 | 1 µM | Recombinant Enzyme |
| Human 11β-HSD2 | 0.140 µM | Recombinant Enzyme | |
| Rat 11β-HSD1 | 0.4 µM | Leydig Cell Homogenates |
The mechanisms through which 11α-OHP and 11β-OHP inhibit 11β-HSD isoforms appear to differ based on their ability to act as substrates for the enzymes. 11β-OHP is recognized as a substrate for 11βHSD2, which metabolizes it to 11-ketoprogesterone (B144819); the reverse reaction is catalyzed by 11βHSD1. nih.govresearchgate.net Because it serves as a substrate, 11β-OHP acts as a potent competitive inhibitor of 11β-HSD. ahajournals.orgwikipedia.org
In contrast, research indicates that 11α-OHP is a potent inhibitor of 11βHSD2 but does not function as a substrate for this enzyme. nih.govresearchgate.net This suggests that 11α-OHP likely inhibits 11β-HSD in a noncompetitive manner. ahajournals.org The C11-OH group is crucial for the potent inhibitory activity of both isomers. ahajournals.org This distinction in their interaction with the enzyme's active site—one being a substrate and the other a non-substrate inhibitor—underlies their different modes of inhibition.
Potency and Specificity of 11α- and 11β-Hydroxyprogesterone as Inhibitors
Substrate Specificity for Other Steroidogenic Enzymes in in vitro Systems
Beyond their role as 11β-HSD inhibitors, this compound isomers also interact with other key enzymes in steroidogenic pathways.
11β-Hydroxyprogesterone is a naturally occurring endogenous steroid that is synthesized from progesterone. wikipedia.org This conversion is catalyzed by the mitochondrial enzyme steroid 11β-hydroxylase (CYP11B1) and, to a lesser degree, by aldosterone (B195564) synthase (CYP11B2). wikipedia.orggenecards.org CYP11B2 exhibits weak catalytic activity in converting progesterone to 11β-hydroxyprogesterone. wikipedia.org Under normal physiological conditions, the activity of 21-hydroxylase on progesterone is higher than that of the CYP11B enzymes. wikipedia.org However, in conditions such as 21-hydroxylase deficiency, the accumulating progesterone is increasingly directed toward the CYP11B-mediated pathway, leading to elevated levels of 11β-OHP. wikipedia.org
In vitro studies have demonstrated that this compound isomers are recognized as substrates by other critical steroidogenic enzymes, including steroid-5α-reductase (SRD5A) and cytochrome P450 17A1 (CYP17A1). nih.gov
11α-OHP is converted by SRD5A types 1 and 2 to yield 11α-hydroxydihydroprogesterone. nih.gov It is also a substrate for CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities. nih.gov The hydroxylase function of CYP17A1 converts 11α-OHP to 11α,17α-dihydroxyprogesterone, while the lyase activity produces 11α-hydroxyandrostenedione. nih.gov Similarly, 11β-OHP can be converted by enzymes including SRD5A and CYP17A1, contributing to the formation of 11-ketodihydrotestosterone (B1662675) (11KDHT) via the backdoor pathway. bioscientifica.com
Research into the specifics of CYP17A1 activity shows that it catalyzes the 17α-hydroxylation of 11β-OHP to produce 21-deoxycortisol (B132708). researchgate.net However, docking studies suggest that the C11-hydroxyl group of 11β-OHP may impair the subsequent 17,20-lyase activity of the enzyme. researchgate.net The lyase activity of CYP17A1 appears to be more efficient on the 3α,5α-reduced metabolites of this compound, leading to the production of C11-oxy C19 steroids like 11β-hydroxyandrosterone. researchgate.net
Metabolism of this compound by SRD5A and CYP17A1
| Substrate | Enzyme | Activity | Product(s) |
| 11α-Hydroxyprogesterone | SRD5A (Types 1 & 2) | 5α-reduction | 11α-Hydroxydihydroprogesterone |
| CYP17A1 | 17α-hydroxylase | 11α,17α-Dihydroxyprogesterone | |
| 17,20-lyase | 11α-Hydroxyandrostenedione | ||
| 11β-Hydroxyprogesterone | CYP17A1 | 17α-hydroxylase | 21-Deoxycortisol |
| SRD5A / CYP17A1 | Multi-step (Backdoor Pathway) | 11-Ketodihydrotestosterone, 11β-Hydroxyandrosterone |
Interactions with CYP11B1 and CYP11B2
Modulation of Glucocorticoid and Mineralocorticoid Receptor Activity in Research Models
The interactions of this compound isomers extend to the modulation of steroid hormone receptors. 11β-OHP is a potent agonist of the mineralocorticoid receptor (MR). wikipedia.orgcaymanchem.com In a reporter assay using COS-7 cells expressing the human MR, 11β-OHP induced receptor transactivation with an EC₅₀ of 0.05 µM. caymanchem.com
Both 11α-OHP and 11β-OHP can confer mineralocorticoid activity upon corticosterone (B1669441) in rat models. nih.govahajournals.org Infusion of these compounds into rats caused a significant elevation in blood pressure, an effect that was attenuated by the specific MR antagonist RU28318. nih.govahajournals.org This demonstrates that their hypertensive activity is mediated, at least in part, through the activation of mineralocorticoid receptors. nih.govahajournals.org The effects are dependent on an intact adrenal gland, highlighting their role in modulating the action of endogenous glucocorticoids on the MR. nih.govahajournals.org This is primarily achieved by inhibiting 11β-HSD2, which normally protects the MR from being activated by glucocorticoids. ahajournals.org While 11β-OHP can act as a direct MR agonist, 11α-OHP appears to exert its effects indirectly by potentiating the mineralocorticoid effects of other steroids like corticosterone. caymanchem.comcaymanchem.com
Functional Impact on Mineralocorticoid Receptor Transactivation in vitro
This compound (11β-OHP) has been identified as a potent agonist of the human mineralocorticoid receptor (hMR). medchemexpress.comwikipedia.org In vitro studies using reporter gene assays have demonstrated that 11β-OHP can directly activate the MR. In experiments with COS-7 cells, which are monkey kidney fibroblasts, transiently expressing the hMR, 11β-OHP induced receptor transactivation in a dose-dependent manner. medchemexpress.com The concentration required to achieve 50% of the maximal response (EC50) was determined to be approximately 10 nM to 0.05 µM. medchemexpress.comcaymanchem.comlipidmaps.org This agonist activity is structurally attributed to the interaction between the 11β-hydroxyl group of the steroid and the asparagine residue at position 770 (Asn770) within the ligand-binding domain of the mineralocorticoid receptor. medchemexpress.com
The functional consequence of this receptor activation has been observed in mammalian renal cell lines. In mpkCCDc14 cells, a murine cortical collecting duct cell line, 11β-hydroxyprogesterone stimulates sodium (Na+) absorption. caymanchem.comlipidmaps.org This effect is consistent with the known physiological role of mineralocorticoid receptor activation in the kidney.
Beyond its direct agonist effects, this compound is also a potent competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly isoform 2 (11β-HSD2). wikipedia.orgcaymanchem.com In vitro, the IC50 value for the inhibition of 11β-HSD2 by 11β-OHP is approximately 0.140 µM, while for 11β-HSD1 it is 1 µM. caymanchem.comlipidmaps.org By inhibiting 11β-HSD2, which normally inactivates glucocorticoids like cortisol to cortisone, this compound can indirectly enhance mineralocorticoid activity by allowing glucocorticoids to access and activate the MR.
Table 1: In Vitro Activity of this compound This table summarizes the key findings from in vitro studies on the interaction of this compound with the Mineralocorticoid Receptor and related enzymes.
| Parameter | Cell Line | Finding | Reference |
| MR Transactivation (EC50) | COS-7 cells | 10 nM - 0.05 µM | medchemexpress.comcaymanchem.comlipidmaps.org |
| Functional Activity | mpkCCDc14 cells | Stimulates Na+ absorption | caymanchem.comlipidmaps.org |
| Enzyme Inhibition (IC50) | - | 0.140 µM (for 11β-HSD2) | caymanchem.comlipidmaps.org |
| Enzyme Inhibition (IC50) | - | 1 µM (for 11β-HSD1) | caymanchem.comlipidmaps.org |
Influence on Endogenous Corticosteroid Metabolism and Activity in Animal Models
The influence of this compound on corticosteroid activity in vivo has been demonstrated in animal models, primarily through its dual action as a direct mineralocorticoid agonist and as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govahajournals.org Studies in rats have shown that this compound is potently hypertensinogenic. nih.govahajournals.org
In experiments where Sprague-Dawley rats were infused continuously with 11β-hydroxyprogesterone for 14 days, a significant elevation in blood pressure was observed within three days and persisted throughout the infusion period. nih.govahajournals.org This hypertensive effect highlights its significant in vivo activity. The mechanism behind this effect appears to be dependent on both the presence of endogenous glucocorticoids and the activation of the mineralocorticoid receptor (MR). nih.govahajournals.org
Crucially, the hypertensive effects of progesterone derivatives like this compound were abolished in adrenalectomized rats, indicating that the activity depends on an intact adrenal gland, the source of endogenous corticosteroids like corticosterone in rats. nih.govahajournals.org Furthermore, when co-infused with a specific MR antagonist, RU28318, the hypertensive effects were significantly weakened. nih.gov This demonstrates that the pressor effect is mediated, at least in part, through the activation of mineralocorticoid receptors. nih.govahajournals.org
In adrenalectomized, spontaneously hypertensive rats, 11α-hydroxyprogesterone (an epimer) by itself had no effect but significantly amplified the hypertensive action of corticosterone. nih.govahajournals.org This finding underscores the importance of 11β-HSD inhibition. By inhibiting this enzyme, which normally protects the MR from being activated by the high circulating levels of glucocorticoids, this compound allows corticosterone to exert significant mineralocorticoid activity, leading to effects like sodium retention and increased blood pressure. nih.govahajournals.org This mechanism is also supported by studies on vascular smooth muscle from rats, where 11β-OHP was found to be a potent, directionally specific inhibitor of vascular 11β-HSD, which correlates with the biological effects of corticosterone on vascular tone. ahajournals.org
Table 2: Effects of this compound in Animal Models This table outlines the principal findings from in vivo studies investigating the effects of this compound in rats.
| Animal Model | Study Design | Key Finding | Mechanism Implied | Reference |
| Intact Sprague-Dawley Rats | 14-day continuous infusion | Significant and sustained elevation in blood pressure. | Direct MR agonism and/or 11β-HSD inhibition. | nih.govahajournals.org |
| Adrenalectomized Rats | Infusion of 11α-hydroxyprogesterone | Hypertensive effect was abolished. | Dependence on endogenous corticosteroids from the adrenal gland. | nih.govahajournals.org |
| Intact Sprague-Dawley Rats | Co-infusion with MR antagonist (RU28318) | Hypertensive effect was significantly attenuated. | Activity is mediated via the Mineralocorticoid Receptor. | nih.gov |
| Adrenalectomized Spontaneously Hypertensive Rats | Infusion with corticosterone | Amplified the hypertensive effects of corticosterone. | Inhibition of 11β-HSD, leading to enhanced glucocorticoid action on MR. | nih.govahajournals.org |
Research Methodologies for 11 Hydroxyprogesterone Analysis
Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis
The accurate measurement of 11-hydroxyprogesterone and its isomers is critical for understanding its physiological and pathological significance. Modern analytical chemistry offers powerful tools to achieve the necessary sensitivity and specificity for steroid profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Profiling in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of steroids, including 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, in diverse biological samples. jksus.organnlabmed.orgresearchgate.netspringernature.com This technique offers high specificity and sensitivity, overcoming the limitations of immunoassays, which can be prone to cross-reactivity with structurally similar steroids. annlabmed.org
LC-MS/MS methods are routinely used for comprehensive steroid profiling in research, allowing for the simultaneous measurement of multiple steroids in a single analytical run. annlabmed.orgsynnovis.co.ukmdpi.comnih.gov For instance, a method for the simultaneous quantification of 32 steroid hormones, including 11β-hydroxyprogesterone, in human plasma has been developed. nih.gov Another established online-solid-phase extraction-LC-MS/MS (online-SPE-LC-MS/MS) method, initially for seven steroids, was successfully expanded to include 11-oxygenated androgens, demonstrating the platform's flexibility. mdpi.com These paneling approaches are crucial in studying endocrine disorders like congenital adrenal hyperplasia (CAH), where the analysis of multiple steroids such as 17-hydroxyprogesterone, 11-deoxycortisol, and testosterone (B1683101) alongside this compound is necessary for accurate diagnosis and monitoring. researchgate.netspringernature.com
The sensitivity of LC-MS/MS allows for the detection of low concentrations of steroids. For example, a method for quantifying four endogenous steroids, including 11α-hydroxyprogesterone, achieved a lower limit of quantification (LLOQ) of 0.200 ng/L in human plasma. jksus.org This level of sensitivity is essential for pharmacokinetic studies and for detecting subtle changes in steroid levels. jksus.org The sample preparation for LC-MS/MS analysis typically involves liquid-liquid extraction or solid-phase extraction to isolate the steroids from the matrix. researchgate.netspringernature.com
| Analytical Method Characteristics | |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key Advantage | High specificity and sensitivity, simultaneous quantification of multiple steroids. annlabmed.orgmdpi.com |
| Application | Steroid profiling in research samples for endocrine disorders. researchgate.netspringernature.com |
| LLOQ Example | 0.200 ng/L for 11α-Hydroxyprogesterone in human plasma. jksus.org |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction. researchgate.netspringernature.com |
Ultra-Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) for Isomer Resolution
The separation of steroid isomers, which have the same mass but different spatial arrangements and often different biological activities, presents a significant analytical challenge. Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, coupled with tandem mass spectrometry (UPC²-MS/MS), has emerged as a powerful technique for this purpose. grafiati.comau.dk
UPC²-MS/MS offers superior resolution for structurally similar compounds, including steroid isomers, compared to traditional reversed-phase liquid chromatography. gimitec.com This technique has been successfully applied to separate and quantify a large number of endogenous steroids, including the challenging C11-oxy isomers. researchgate.netresearchgate.net For example, UPC² can achieve baseline separation of isobaric species like 16α-hydroxyprogesterone and 17α-hydroxyprogesterone, which can be difficult to resolve using conventional LC methods. gimitec.comnih.gov
The methodology has been validated for the analysis of adrenal and gonadal steroids in various biological matrices, such as serum and feces, demonstrating its versatility. researchgate.net A high-throughput UPC²-MS/MS method was developed for the quantification of 52 steroids, showcasing its capability for comprehensive steroid profiling. researchgate.net The use of supercritical carbon dioxide as the primary mobile phase in UPC² results in faster analysis times compared to UPLC. au.dk
| Technique Comparison for Isomer Separation | |
| Technique | Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS) |
| Primary Application | High-resolution separation of steroid isomers. gimitec.com |
| Key Feature | Utilizes supercritical fluid (CO2) as the mobile phase for enhanced separation efficiency. au.dk |
| Advantage over LC | Faster analysis times and superior resolution of isobaric compounds. au.dkgimitec.com |
| Validated Matrices | Serum, feces. researchgate.net |
In Vitro and Ex Vivo Experimental Models
To investigate the biochemical properties and metabolic fate of this compound, researchers utilize a variety of in vitro and ex vivo systems. These models allow for the controlled study of enzymatic reactions and metabolic pathways in a simplified, reproducible environment.
Whole-Cell Biotransformation Systems (e.g., Recombinant Yeast, Fungal Cultures) for Metabolic Studies
Whole-cell biotransformation systems, utilizing microorganisms like fungi and recombinant yeast, are powerful tools for studying and producing this compound. nih.govnih.gov These systems leverage the natural or engineered enzymatic machinery of the cells to convert precursor steroids into desired products.
Fungal cultures, particularly from the genera Aspergillus and Rhizopus, have long been known for their ability to hydroxylate progesterone (B1679170) at the 11α-position, yielding 11α-hydroxyprogesterone. nih.govresearchgate.netmsu.ru For example, Rhizopus microsporus var. oligosporus can efficiently convert progesterone to 11α-hydroxyprogesterone with high yields. researchgate.net Similarly, various Aspergillus species are capable of this biotransformation, which is a key step in the industrial synthesis of corticosteroids. nih.govmsu.ru Some fungal strains can also produce other hydroxylated metabolites, providing a platform to study the diversity of steroid metabolism. nih.gov
Recombinant yeast, such as Saccharomyces cerevisiae, offers a more controlled system for metabolic studies. nih.govescholarship.org By expressing specific steroid hydroxylase genes from fungi, researchers can create yeast strains that efficiently produce 11α-hydroxyprogesterone. nih.gov For example, expressing the 11α-steroid hydroxylase from Aspergillus ochraceus in S. cerevisiae resulted in the specific production of 11α-hydroxyprogesterone from progesterone. nih.govescholarship.org This approach not only facilitates the study of enzyme function but also holds promise for the sustainable co-production of valuable steroids alongside biofuels like ethanol. nih.gov
| Fungal Strain | Precursor | Major Product(s) | Reference |
| Rhizopus microsporus var. oligosporus | Progesterone | 11α-Hydroxyprogesterone | researchgate.net |
| Aspergillus brasiliensis | Progesterone | 11α-Hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |
| Aspergillus niger N402 | Progesterone | 21-Hydroxyprogesterone, 11α-Hydroxyprogesterone | msu.ru |
| Mucor racemosus | Progesterone | 11α-Hydroxyprogesterone, Aldosterone (B195564), 20-hydroxy-pregnan-18-oic acid | scispace.com |
Tissue-Specific Metabolic Profiling in Research Organisms
Understanding the metabolism of this compound within the context of a whole organism requires tissue-specific analysis. Obesity, for example, is associated with altered glucocorticoid metabolism that varies between different tissues. nih.gov Studies in rats have shown that vascular tissue contains 11β-hydroxysteroid dehydrogenase (11β-HSD) and that 11β-hydroxyprogesterone can inhibit this enzyme in a directionally specific manner, potentially affecting vascular contractile responses. ahajournals.org In endometrial carcinoma cells, the expression of enzymes involved in steroid synthesis, including those that could lead to the production of this compound precursors, has been demonstrated, suggesting local steroid production could influence tumor biology. bioscientifica.com Furthermore, metabolic profiling in species like the endangered hog deer has identified sex- and weight-related differences in hydroxyprogesterone (B1663944) levels, highlighting its role in broader physiological processes. nih.gov These ex vivo studies, analyzing tissues or cells from an organism, provide crucial insights into the localized regulation and function of this compound.
Spectroscopic Methods for Metabolite Structural Elucidation in Research
The precise identification and structural elucidation of this compound and its metabolites are fundamental in research, relying heavily on a combination of advanced spectroscopic techniques. numberanalytics.com These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in a molecule. numberanalytics.comnih.gov For complex steroid molecules like this compound, a multi-technique approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is often essential for unambiguous characterization. numberanalytics.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of steroids in solution. rsc.org It provides data on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the deduction of the steroid's carbon skeleton and the position and stereochemistry of substituents. rsc.org
¹H NMR and ¹³C NMR: One-dimensional (1D) NMR techniques are used to identify the number and type of protons and carbons. For instance, the ¹H NMR spectrum of 11β-hydroxyprogesterone was fully analyzed using one- and two-dimensional methods, which allowed for the determination of all chemical shifts and most coupling constants. acs.orgacs.org This detailed analysis provides insights into the conformation of the steroid rings. acs.org Similarly, ¹H and ¹³C NMR data are available for the 11α-isomer, enabling differentiation between the two epimers. nih.govnih.govnih.gov
2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the complete molecular structure. rsc.orgcapes.gov.br
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace out the spin systems within the steroid rings. rsc.org
HSQC spectra correlate directly bonded proton and carbon atoms. nih.gov This is particularly useful for assigning carbon signals based on the assignments of their attached protons. mdpi.com
HMBC experiments reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and confirming the placement of functional groups and the quaternary carbons. capes.gov.br
The application of these 2D NMR techniques was instrumental in the complete and unambiguous spectral assignment of complex steroids, overcoming issues of signal overlap often seen in 1D spectra. rsc.orgcapes.gov.br
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 11α-Hydroxyprogesterone
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-4 | 5.74 | 124.66 |
| C-11 | 4.04 | 68.97 |
| C-18 | 0.68 | 14.62 |
| C-19 | 1.15 | 59.18 |
| C-21 | 2.14 | 31.42 |
| Data sourced from a 600 MHz spectrum in CDCl₃. nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. utas.edu.au It is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex biological samples. utas.edu.auwaikato.ac.nzresearchgate.netspringernature.com
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying steroids, including this compound and its isomers, in biological matrices. lcms.czsynnovis.co.ukresearchgate.net This technique involves separating the compounds via liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. synnovis.co.uk By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be tracked, allowing for highly selective detection and quantification even at very low concentrations. researchgate.netspringernature.com LC-MS/MS methods have been developed for the simultaneous analysis of panels of steroid hormones, which is important for studying steroidogenic pathways. lcms.czsynnovis.co.uk The technique can effectively resolve structurally similar steroid hormones, such as isobars like 11-deoxycorticosterone and 17-hydroxyprogesterone. synnovis.co.uk
GC-MS: Gas chromatography-mass spectrometry has also been employed for the analysis of fish sex steroids, including hydroxyprogesterone derivatives. waikato.ac.nz This method typically requires chemical derivatization of the steroids to increase their volatility before they can be analyzed by GC. waikato.ac.nz The mass spectrometer then provides a fragmentation pattern that can serve as a molecular fingerprint for identification. ucdavis.edu
Table 2: Key Mass Spectrometry Data for 11β-Hydroxyprogesterone
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₃ | nih.gov |
| Exact Mass | 330.21949481 Da | nih.gov |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | researchgate.netspringernature.com |
| Common Fragments (GC-MS) | m/z 91, 79 | ucdavis.edu |
| Data obtained from various mass spectrometry analyses and databases. nih.govresearchgate.netspringernature.comucdavis.edu |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. numberanalytics.com This technique is particularly useful for identifying the functional groups present in a molecule. numberanalytics.com In the analysis of this compound, IR spectroscopy is used to confirm the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. nih.govnih.govoup.com
The IR spectrum of this compound will show characteristic absorption bands:
A strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group at the C-11 position.
Strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups at the C-3 and C-20 positions.
Researchers have used IR analysis to confirm the identity of this compound isolated from biological sources, comparing the spectrum of the isolated material with that of an authentic standard. oup.comoup.comresearchgate.net Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, often using a KBr wafer or Attenuated Total Reflectance (ATR), provide high-quality spectra for structural confirmation. nih.govnih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretch | 3400 - 3500 (broad) |
| Carbonyl (C=O) | Stretch | 1650 - 1720 (sharp, strong) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the specific isomer (11α or 11β). Data derived from typical steroid spectra and published findings. nih.govnih.govoup.com |
Synthetic and Biotransformative Approaches in 11 Hydroxyprogesterone Research
Chemical Synthesis Methodologies for 11-Hydroxyprogesterone and its Epimers
Chemical synthesis provides a powerful route to this compound, offering precise control over stereochemistry and enabling the creation of analogues not found in nature.
The total asymmetric synthesis of steroids, including 11α-hydroxyprogesterone, represents a significant achievement in organic chemistry. A landmark approach in this field is the biomimetic polyene cyclization. dntb.gov.uaacs.org This strategy mimics the natural enzymatic process where a linear polyene precursor is folded and cyclized to form the complex, multi-ring steroid nucleus. wikipedia.orgustc.edu.cn
Pioneering work by W.S. Johnson demonstrated the power of this method in the asymmetric total synthesis of 11α-hydroxyprogesterone. dntb.gov.uaacs.org The strategy involves a series of reactions designed to parallel the proposed biosynthetic pathway. wikipedia.org This is achieved by using a chiral center in the acyclic precursor to induce the desired stereochemistry during the acid-catalyzed cyclization cascade, which forms multiple carbon-carbon bonds and stereocenters in a single step. thieme-connect.comrsc.org Another total synthesis of (±)-11α-hydroxyprogesterone was accomplished through the picric acid-catalyzed tricyclization of a specifically substituted polyunsaturated epoxide. nih.gov These synthetic feats are crucial as they not only provide access to the target molecule but also validate biogenetic hypotheses and showcase the elegance and efficiency of biomimetic strategies in constructing complex natural products. thieme-connect.comresearchgate.net
The development of immunoassays for detecting and quantifying progesterone (B1679170) and its metabolites relies on the synthesis of specific haptens and conjugates. Since steroids themselves are not immunogenic, they must be covalently linked to a larger carrier molecule, such as a protein, to elicit an antibody response. iaea.orgsynabs.be
For this compound, a common strategy involves derivatizing the 11α-hydroxyl group. A key hapten, 11α-hemisuccinylprogesterone, is synthesized by reacting 11α-hydroxyprogesterone with succinic anhydride. nih.gov This hapten, which now has a carboxylic acid handle, can then be coupled to carrier proteins like bovine serum albumin (BSA) to create an immunogen for antibody production. iaea.org The same hapten can be linked to molecules that can be easily labeled, such as tyrosyl-methyl-ester (TME) or histamine, to create tracers for use in radioimmunoassays (RIAs). iaea.org The specificity of the resulting antibodies is highly dependent on the position of conjugation on the steroid nucleus, with the C11 position being effective for generating specific antibodies. iaea.orgsynabs.be Additionally, conjugates of 11α-hydroxyprogesterone with molecules like adenosine (B11128) triphosphate (ATP) and β-nicotinamide adenine (B156593) dinucleotide (β-NAD) have been synthesized for specialized biochemical studies. rsc.org
Total Asymmetric Synthesis Routes (e.g., Biomimetic Polyene Cyclization)
Biotechnological Production and Strain Optimization for Research Applications
Biotechnological methods, particularly microbial fermentation, are the cornerstone of industrial steroid production, offering an efficient and stereospecific way to introduce functional groups at positions that are difficult to modify through conventional chemistry.
The introduction of a hydroxyl group at the C11 position of the steroid nucleus is a critical step in the synthesis of corticosteroids like cortisone (B1669442) and hydrocortisone, which possess significant anti-inflammatory activity. pjsir.orgresearchgate.net The microbial 11α-hydroxylation of progesterone was one of the first major breakthroughs in industrial biotransformation. mdpi.com
Fungi from the order Mucorales, particularly species of Rhizopus and Aspergillus, are widely used for this purpose. pjsir.orgresearchgate.net For instance, Rhizopus nigricans, Rhizopus arrhizus, and Aspergillus ochraceus are known to efficiently convert progesterone into 11α-hydroxyprogesterone, often with high yields. pjsir.orgresearchgate.net The process involves incubating progesterone with whole-cell cultures of the selected microorganism. The fungal cells contain cytochrome P450 monooxygenases that catalyze the highly regioselective and stereoselective hydroxylation reaction. jmb.or.krnih.gov Research has focused on optimizing fermentation parameters—such as pH, temperature, substrate concentration, and the use of additives like β-cyclodextrin to improve substrate solubility—to maximize product yield and minimize the formation of byproducts. pjsir.orgscispace.com
| Microbial Strain | Substrate | Major Product | Yield (%) | Reference |
| Aspergillus ochraceus NRRL 405 | Progesterone | 11α-Hydroxyprogesterone | 93.1% (with β-cyclodextrin) | pjsir.org |
| Rhizopus microsporus var. oligosporus | Progesterone | 11α-Hydroxyprogesterone | 76.48% | researchgate.net |
| Mucor racemosus | Progesterone | 11α-Hydroxyprogesterone | 77.14% | scispace.com |
| Recombinant Saccharomyces cerevisiae | Progesterone | 11α-Hydroxyprogesterone | >99% conversion | nih.gov |
| Isaria farinosa KCh KW1.1 | 11α-Hydroxyprogesterone | 6β,11α-Dihydroxyprogesterone | - | mdpi.com |
While many microorganisms naturally perform 11α-hydroxylation, their native enzymes may lack the desired activity, stability, or specificity for industrial applications. Directed evolution and rational protein design are powerful tools used to engineer enzymes, such as cytochrome P450s (CYPs), to enhance their catalytic properties. acs.orgasm.org These techniques allow scientists to tailor enzymes for specific reactions, like the precise hydroxylation of a steroid at a single desired position. jmb.or.kr
Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and then screening them for improved performance. mpg.de More targeted approaches, like iterative saturation mutagenesis (ISM) and rational design based on the enzyme's crystal structure, focus on modifying amino acids in the enzyme's active site. acs.orgfrontiersin.org By altering the residues that interact with the steroid substrate, it is possible to shift the regioselectivity of the hydroxylation reaction. acs.org For example, while the wild-type P450-BM3 enzyme does not typically hydroxylate steroids, variants have been evolved to achieve nearly perfect regio- and diastereoselective hydroxylation of various steroids, demonstrating the potential to create bespoke biocatalysts for producing specific hydroxylated steroid derivatives. acs.orgmpg.de
Industrial-Scale Microbial Hydroxylation as a Precursor to Corticosteroids
Development of 11-Oxygenated Steroid Derivatives for Structure-Activity Relationship Studies
The synthesis of a variety of 11-oxygenated steroid derivatives is fundamental to conducting structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of a parent compound and evaluate the impact of these changes on its biological activity. researchgate.net This process is crucial for understanding how steroids interact with their receptors and for designing new compounds with improved potency or selectivity.
The presence of an oxygen function at the C11 position is a key determinant of the biological activity of many steroids. researchgate.net For example, 11-oxygenated androgens, which are derived from adrenal precursors, are a class of bioactive steroids whose importance has been increasingly recognized. mdpi.comnih.gov Metabolites such as 11-ketotestosterone (B164220) have been shown to be potent androgens, with activity comparable to testosterone (B1683101). nih.gov SAR studies on anabolic steroids have shown that modifications to the steroid's core, including at the C11 position, can significantly alter anabolic versus androgenic potency. wikipedia.org By creating and testing a range of 11-hydroxy, 11-keto, and other C11-substituted analogues of progesterone and other steroids, researchers can map the structural requirements for specific biological effects, aiding in the discovery of novel diagnostics and therapeutics for a variety of endocrine disorders. researchgate.netmdpi.com
Advanced Research Directions and Future Perspectives on 11 Hydroxyprogesterone
Comprehensive Elucidation of the C11-oxy Steroidome and its Metabolic Networks
The understanding of steroid hormone action has expanded beyond the classical pathways to include a diverse array of metabolites with unique biological activities. Within this expanding landscape, the C11-oxy steroidome, a group of steroids characterized by an oxygen function at the C11 position, has emerged as a significant area of research. 11-Hydroxyprogesterone (11-OHP4) is a key precursor within this network, and its comprehensive elucidation is critical to understanding its physiological and pathophysiological roles.
The adrenal glands are the primary source of C11-oxy steroids, producing unique metabolites like 11β-hydroxyandrostenedione (11OHA4), 11β-hydroxytestosterone (11OHT), and 11β-hydroxyprogesterone (11OHP4) via the action of the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1). researchgate.netnih.gov These adrenal-derived steroids are then released into circulation and can be further metabolized in peripheral tissues, creating a complex and dynamic steroid profile. researchgate.net Understanding the metabolic networks of the C11-oxy steroidome is crucial, as alterations in these pathways have been implicated in various endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC). researchgate.netnih.gov
Future research in this area will focus on further characterizing the complete C11-oxy steroid metabolome in various physiological and pathological states. This includes identifying novel metabolites and elucidating the enzymatic pathways responsible for their synthesis and degradation. By mapping these intricate metabolic networks, researchers can gain valuable insights into the regulation of steroid hormone action and identify potential biomarkers for disease diagnosis and prognosis. nih.gov
Investigation of Undiscovered Enzymatic Pathways and Novel Metabolites
While significant progress has been made in understanding the metabolism of this compound, the full extent of its enzymatic pathways and the complete profile of its metabolites remain to be discovered. Research has identified several key enzymes involved in the conversion of 11-OHP4, including 11β-hydroxysteroid dehydrogenase (11β-HSD), steroid-5α-reductase (SRD5A), and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). researchgate.netnih.gov These enzymes catalyze a series of reactions that lead to the formation of various downstream metabolites, some of which possess potent biological activity.
One area of active investigation is the "backdoor pathway" of androgen synthesis, where 11-OHP4 can be converted to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT) without proceeding through the classical testosterone (B1683101) intermediate. researchgate.netnih.gov This alternative pathway is of particular interest in conditions characterized by androgen excess, such as certain forms of congenital adrenal hyperplasia and prostate cancer. researchgate.netnih.gov Studies have shown that 11-OHP4 and its metabolite, 11-ketoprogesterone (B144819) (11KP4), are substrates for enzymes in the backdoor pathway, leading to the production of C11-oxy C19 steroids. researchgate.netnih.gov
The discovery of novel metabolites of 11-OHP4 is another important frontier. For instance, in vitro studies have identified 11α-hydroxydihydroprogesterone and 11α,17α-dihydroxyprogesterone as novel metabolites of 11α-hydroxyprogesterone (an isomer of 11-OHP4), suggesting the existence of previously uncharacterized metabolic routes. The identification and characterization of these novel metabolites are crucial for a complete understanding of the biological effects of 11-OHP4 and its derivatives.
The table below summarizes some of the key enzymes involved in this compound metabolism and their products.
| Enzyme | Substrate | Product(s) |
| Cytochrome P450 11β-hydroxylase (CYP11B1) | Progesterone (B1679170) | 11β-Hydroxyprogesterone |
| Aldosterone (B195564) synthase (CYP11B2) | Progesterone | 11β-Hydroxyprogesterone |
| 11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) | 11β-Hydroxyprogesterone | 11-Ketoprogesterone |
| 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 11-Ketoprogesterone | 11β-Hydroxyprogesterone |
| Steroid-5α-reductase (SRD5A) | 11β-Hydroxyprogesterone | 11β-Hydroxydihydroprogesterone |
| Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) | 11β-Hydroxyprogesterone | 11β,17α-Dihydroxyprogesterone, 11β-Hydroxyandrostenedione |
Comparative Biochemical Studies Across Diverse Biological Systems and Species
Comparative biochemical studies of this compound across different biological systems and species are essential for understanding its evolutionary significance and diverse physiological roles. The presence and activity of enzymes involved in 11-OHP4 metabolism can vary significantly between species, leading to different steroid profiles and biological effects.
For instance, studies in teleost fish have revealed that 11-oxygenated androgens are major testicular hormones, and their synthesis can occur through the 11β-hydroxylation of androstenedione (B190577) and testosterone, or via the side-chain splitting of 21-deoxycortisol (B132708), which can be derived from 11β-hydroxyprogesterone. sekj.org In the viviparous teleost Zoarces viviparus, 11β-hydroxyandrostenedione was found to be a major product of 17α-hydroxyprogesterone metabolism in the testes, suggesting an important role for 11-oxygenated androgens in spermiogenesis in this species. sekj.org
In mammals, the adrenal glands are the primary site of 11-OHP4 synthesis. researchgate.net However, the relative importance of different androgen synthesis pathways can differ between species. For example, while primates have high circulating levels of DHEA and DHEAS, these androgens are found in negligible concentrations in many other species, including rodents and birds. escholarship.org A comprehensive analysis across 18 animal species revealed that circulating 11-oxyandrogens are present in notable amounts in primates, pigs, and guinea pigs, while being low or absent in many other tetrapods. escholarship.org Interestingly, in male trout, 11-ketotestosterone (B164220) concentrations were significantly higher than testosterone, suggesting a gonadal origin, whereas in primates, 11KT production appears to be primarily from adrenal-derived precursors and is not testis-dependent. escholarship.org
Fungi also exhibit the capacity to metabolize progesterone. For example, various species of Aspergillus can hydroxylate progesterone to produce 11α-hydroxyprogesterone. nih.gov This highlights the ancient origins of steroid-modifying enzymes and suggests that the study of microbial systems could provide insights into novel enzymatic reactions and metabolites.
These comparative studies are crucial for several reasons. They provide a broader perspective on the evolution of steroidogenic pathways and help to identify conserved and species-specific mechanisms of steroid hormone action. Furthermore, understanding the differences in 11-OHP4 metabolism between humans and animal models is critical for the translation of preclinical research findings to clinical applications.
The table below provides a snapshot of the presence of 11-oxygenated androgens across different species.
| Species Group | Notable 11-Oxygenated Androgens Present |
| Teleost Fish (e.g., Trout) | High levels of 11-Ketotestosterone in males |
| Primates (e.g., Humans, Monkeys) | Significant levels of 11OHA4, 11KA4, 11OHT, and 11KT |
| Pigs | Substantial amounts of 11-oxyandrogens, high 11OHT |
| Guinea Pigs | Circulating 11OHA4 and 11KA4 similar to humans, notable 11KT |
| Other Tetrapods (e.g., Rodents, Dogs, Cattle) | Low or negligible levels of 11-oxyandrogens |
Development of Novel Research Probes and Selective Enzyme Inhibitors based on this compound Structure
The unique structure of this compound provides a valuable scaffold for the development of novel research probes and selective enzyme inhibitors. These tools are essential for dissecting the complex roles of 11-OHP4 and its metabolites in various physiological and pathological processes.
Research probes, such as those labeled with radioisotopes or fluorescent tags, can be used to trace the metabolic fate of 11-OHP4 in vitro and in vivo. For example, radiolabeled 17α-hydroxyprogesterone has been used to study its conversion to 11β-hydroxyandrostenedione in testicular tissue. sekj.org Similarly, progesterone-derived magnetic resonance (MR) probes have been developed to target the progesterone receptor (PR). nih.gov The C21 hydroxyl group of 21-hydroxyprogesterone, a related steroid, offers a convenient site for attaching a gadolinium (Gd(III)) chelate for MRI applications, while maintaining affinity for the PR. nih.gov A similar approach could be applied to this compound to create specific probes for studying its interactions with receptors and enzymes.
Selective enzyme inhibitors are powerful tools for elucidating the functions of specific enzymes in the 11-OHP4 metabolic pathway. For instance, 11α-hydroxyprogesterone has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This inhibitory activity can be leveraged to study the role of 11β-HSD2 in regulating glucocorticoid and mineralocorticoid action. Metyrapone, a known inhibitor of cytochrome P450 11β-hydroxylase (CYP11B1), has been used to demonstrate the role of this enzyme in the 11β-hydroxylation of androstenedione. mdpi.com
The development of more selective and potent inhibitors for enzymes like CYP11B1, CYP17A1, and SRD5A is an active area of research. acs.org For example, abiraterone (B193195), an inhibitor of CYP17A1, is used in the treatment of castration-resistant prostate cancer. acs.org However, abiraterone also inhibits other enzymes, leading to side effects. acs.org The design of inhibitors based on the this compound structure could lead to compounds with improved selectivity and efficacy.
Furthermore, the discovery that certain microbial enzymes can modify the progesterone scaffold opens up possibilities for biocatalytic approaches to generating novel steroid derivatives with potential therapeutic applications. researchgate.net Engineering these enzymes could allow for the production of specific 11-hydroxylated progestins with desired properties.
The table below lists some examples of inhibitors targeting enzymes in steroidogenic pathways.
| Inhibitor | Target Enzyme(s) |
| 11α-Hydroxyprogesterone | 11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) |
| Metyrapone | Cytochrome P450 11β-hydroxylase (CYP11B1) |
| Abiraterone | Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), CYP21A2, and others |
| BVT 2733 | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
| AZD 4017 | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
Application of Systems Biology and -Omics Technologies to this compound Research
The complexity of the C11-oxy steroidome and its metabolic networks necessitates a systems-level approach for a comprehensive understanding of the role of this compound. Systems biology, which integrates data from various -omics technologies, offers a powerful framework for unraveling the intricate interplay between genes, proteins, and metabolites in the context of 11-OHP4 action. frontiersin.orgnih.gov
-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular and systemic responses to this compound. frontiersin.orgnih.gov For example, transcriptomic analysis can identify genes whose expression is altered by 11-OHP4, providing insights into its downstream signaling pathways. Proteomic approaches can identify the proteins that interact with 11-OHP4 or whose levels are modulated by its presence. Metabolomics, particularly steroidomics, allows for the comprehensive profiling of 11-OHP4 and its metabolites in various biological fluids and tissues, offering a direct readout of its metabolic fate. nih.govfu-berlin.de
The integration of these multi-omics datasets through bioinformatics and computational modeling can help to construct detailed models of 11-OHP4 metabolic and signaling networks. researchgate.net These models can be used to predict the effects of genetic variations or drug interventions on 11-OHP4 metabolism and to identify key regulatory nodes in the network. For instance, a systems pharmacology approach can be used to link genetic variations in steroidogenic enzymes to alterations in steroid profiles and clinical outcomes. core.ac.uk
The application of systems biology and -omics technologies is particularly valuable for studying complex diseases where this compound may play a role, such as congenital adrenal hyperplasia, polycystic ovary syndrome, and certain cancers. researchgate.netnih.gov In these conditions, a systems-level analysis can help to identify disease-specific alterations in the C11-oxy steroidome and to uncover novel biomarkers for diagnosis and prognosis. mdpi.com
Future research will likely see an increased application of single-cell -omics technologies to study the heterogeneity of 11-OHP4 metabolism and signaling in different cell types within a tissue. This will provide a more granular understanding of its tissue-specific functions. Furthermore, the integration of -omics data with clinical data in large patient cohorts will be crucial for translating basic research findings into clinical applications, such as personalized medicine approaches for endocrine disorders.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 11-Hydroxyprogesterone in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical hydroxylation of progesterone at the C11 position. Key steps include:
- Purification via column chromatography or recrystallization.
- Characterization using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
- Purity validation via HPLC with UV detection.
- Critical Note: Ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent ratios, catalyst loading) in alignment with journal guidelines for experimental transparency .
Q. Which analytical techniques are most reliable for quantifying this compound in serum samples?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high specificity and sensitivity for low-concentration detection in biological matrices. Use deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .
- Immunoassays : Validate antibody specificity via cross-reactivity tests with structurally similar steroids (e.g., 17-hydroxyprogesterone) to avoid false positives .
- Data Handling: Include raw chromatograms and calibration curves in supplementary materials to support reproducibility claims .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity of this compound across different studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of experimental conditions (e.g., cell lines, animal models, dosage regimes) to identify confounding variables.
- Cross-Laboratory Validation : Replicate key studies using standardized protocols, such as those outlined in the Beilstein Journal’s experimental reproducibility guidelines .
- Data Transparency : Document all methodological parameters (e.g., incubation times, solvent purity) to enable direct comparison, adhering to computational and experimental documentation standards .
Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s role in steroidogenesis?
- Methodological Answer :
- Model Organisms : Select species with conserved steroidogenic pathways (e.g., rodents) and report genetic background to contextualize findings.
- Dosage Regimes : Use pharmacokinetic profiling to determine biologically relevant concentrations, avoiding supra-physiological doses.
- Ethical Compliance : Follow institutional guidelines for hormonal manipulation studies, particularly when investigating developmental or reproductive endpoints .
Q. How should researchers validate computational models predicting this compound’s interactions with nuclear receptors?
- Methodological Answer :
- In Silico/In Vitro Correlation : Compare docking simulations (e.g., using AutoDock Vina) with competitive binding assays (e.g., fluorescence polarization).
- Mutagenesis Studies : Test receptor mutants to confirm predicted binding residues.
- Data Sharing : Publish model parameters and validation datasets in open-access repositories to facilitate peer review and replication .
Data Analysis and Interpretation
Q. What strategies mitigate biases in this compound biomarker studies?
- Methodological Answer :
- Blinded Analysis : Ensure technicians are unaware of sample groupings during data collection.
- Cohort Stratification : Control for variables like age, sex, and comorbidities in clinical datasets.
- Statistical Rigor : Use multivariate regression to adjust for confounding factors, as recommended in epidemiological research frameworks .
Q. How can researchers address limitations in detecting this compound at ultralow concentrations (e.g., <1 pg/mL)?
- Methodological Answer :
- Preconcentration Techniques : Employ solid-phase extraction (SPE) or immunoaffinity columns to enhance sensitivity.
- Advanced Instrumentation : Use nano-LC-MS systems with lower detection limits.
- Quality Control : Include limit-of-detection (LOD) and limit-of-quantification (LOQ) validations in every assay batch .
Ethical and Documentation Standards
Q. What documentation is essential for studies involving this compound in human subjects?
- Methodological Answer :
- Informed Consent : Detail hormonal intervention risks in participant agreements.
- Data Anonymization : Remove identifiers from datasets to comply with GDPR or HIPAA regulations.
- Protocol Registration : Pre-register trials on platforms like ClinicalTrials.gov to enhance transparency .
Q. How should researchers handle contradictory findings between in vitro and in vivo studies on this compound?
- Methodological Answer :
- Mechanistic Follow-Up : Use gene knockout models or enzyme inhibitors to isolate pathways.
- Pharmacokinetic Analysis : Assess tissue distribution and metabolism differences.
- Transparent Reporting : Publish negative results and methodological limitations to avoid publication bias .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
